Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride
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Overview
Description
Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a benzyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of (3S,4S)-4-hydroxypyrrolidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzyl ((3S,4S)-4-oxopyrrolidin-3-yl)carbamate.
Reduction: Formation of benzyl ((3S,4S)-4-aminopyrrolidin-3-yl)carbamate.
Substitution: Formation of various substituted benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamates.
Scientific Research Applications
Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and the associated biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate: A stereoisomer with different spatial arrangement of atoms.
Benzyl ((3S,4S)-4-aminopyrrolidin-3-yl)carbamate: A reduced form of the compound.
Benzyl ((3S,4S)-4-oxopyrrolidin-3-yl)carbamate: An oxidized form of the compound.
Uniqueness
Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable chiral structures and interact with various molecular targets makes it valuable in research and industrial applications .
Properties
IUPAC Name |
benzyl N-(4-hydroxypyrrolidin-3-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11,13,15H,6-8H2,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEIDTHNPQNKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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